An In-Depth Technical Guide to the Physicochemical Properties of 4,4-Difluoropiperidin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 4,4-Difluoropiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4,4-Difluoropiperidin-2-one Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 4,4-Difluoropiperidin-2-one moiety emerges as a particularly compelling building block, merging the conformational rigidity of a lactam ring with the profound electronic effects of a geminal difluoro group. This guide provides a comprehensive overview of the core physicochemical properties of this scaffold, offering not just data, but a framework for its experimental determination and strategic application in drug discovery programs.
The presence of the CF₂ group at the 4-position, distal to the amide functionality, is a key design feature. This substitution can significantly influence the molecule's metabolic stability by blocking potential sites of oxidative metabolism without drastically altering the core geometry of the piperidone ring.[1] Furthermore, the strong electron-withdrawing nature of fluorine atoms can modulate the basicity of the ring nitrogen in related structures, a critical parameter for optimizing pharmacokinetic profiles.[1] The lactam portion of the molecule offers a rigid backbone for the precise spatial orientation of appended functionalities while providing a hydrogen bond donor (N-H) and acceptor (C=O), crucial for target engagement.
This document serves as a technical resource for scientists aiming to leverage this promising scaffold, detailing its molecular profile, predicted physicochemical properties, and the robust experimental methodologies required for their validation.
Molecular and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of any successful drug development campaign. While extensive experimental data for 4,4-Difluoropiperidin-2-one is not widely published, we can compile its molecular identifiers and a set of high-quality predicted properties derived from computational models. These predictions serve as an invaluable baseline for experimental design and hypothesis generation.
Diagram: Molecular Structure of 4,4-Difluoropiperidin-2-one
Table 1: Molecular Identifiers
| Identifier | Value | Source |
| Chemical Name | 4,4-Difluoropiperidin-2-one | - |
| CAS Number | 1439531-61-7 | Verified |
| Molecular Formula | C₅H₇F₂NO | Calculated |
| Molecular Weight | 135.11 g/mol | Calculated |
Table 2: Predicted Physicochemical Properties
These values are computationally derived and should be confirmed experimentally. They provide a crucial starting point for understanding the molecule's likely behavior in biological systems.
| Property | Predicted Value | Implication in Drug Discovery |
| cLogP (Octanol/Water) | -0.4 to -0.8 | Indicates the compound is likely hydrophilic, favoring partitioning into aqueous phases over lipid membranes.[2] |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | Suggests good potential for oral bioavailability and cell permeability (TPSA < 140 Ų is a common filter). |
| pKa (Amide Proton) | ~17-18 | The amide proton is generally not considered acidic under physiological conditions. |
| Hydrogen Bond Donors | 1 (from N-H) | Can participate in hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (from C=O) | Can participate in hydrogen bonding interactions with biological targets. |
Experimental Determination of Core Properties
As a senior scientist, it is imperative to move beyond prediction and into empirical validation. The following protocols are presented not merely as steps, but as self-validating systems grounded in established principles. The causality behind each step is explained to ensure robust and reproducible data generation.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a given medium.[3]
Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached between the dissolved and undissolved states. The concentration of the compound in the resulting saturated solution is then quantified.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 4,4-Difluoropiperidin-2-one to a series of glass vials. The "excess" is critical; enough solid must remain at the end of the experiment to ensure saturation was achieved. A common starting point is 2-10 mg of compound per 1 mL of buffer.
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Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
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Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium.
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Expert Insight: Equilibrium time is compound-dependent. A time course experiment (e.g., sampling at 24, 48, and 72 hours) is essential. Equilibrium is confirmed when consecutive measurements are statistically identical.[4] For many compounds, 24-48 hours is sufficient.
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-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration.
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Method A (Centrifugation): Centrifuge the vials at high speed (e.g., >14,000 rpm for 15 minutes) to pellet the excess solid.
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Method B (Filtration): Use a low-binding filter (e.g., PVDF or PTFE) to filter the suspension.
-
Expert Insight: Pre-saturating the filter with the solution by passing a small amount through and discarding it can prevent loss of the compound due to adsorption onto the filter membrane.
-
-
Quantification: Carefully remove an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.
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Standard Curve: Prepare a standard calibration curve of the compound in the same solvent to accurately determine the concentration from the analytical signal. The final solubility is reported in units such as µg/mL or µM.
Protocol 2: Lipophilicity (LogP) via RP-HPLC
High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating the octanol-water partition coefficient (LogP), a key indicator of a molecule's lipophilicity.[5]
Principle: The method correlates a compound's retention time on a reverse-phase (hydrophobic) HPLC column with its lipophilicity. A calibration curve is generated using a set of standard compounds with known LogP values.
Step-by-Step Methodology:
-
System Preparation: Use a standard reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Standard Selection: Choose a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound.
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Calibration Curve Generation:
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Inject each standard compound individually onto the HPLC column and record its retention time (t_R_).
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Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (void volume).
-
Plot the known LogP values of the standards against their calculated log(k) values. This plot should be linear and serves as the calibration curve.
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-
Sample Analysis: Dissolve 4,4-Difluoropiperidin-2-one in the mobile phase, inject it into the HPLC system under the identical conditions used for the standards, and record its retention time.
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LogP Determination: Calculate the log(k) for 4,4-Difluoropiperidin-2-one. Using the linear regression equation from the calibration curve, determine the corresponding LogP value.
-
Expert Insight: This method measures LogD (the distribution coefficient at a specific pH). For a neutral molecule like a lactam, LogD is effectively equal to LogP. For ionizable compounds, the pH of the mobile phase must be carefully controlled.[6]
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Visualization of the Physicochemical Characterization Workflow
The journey from a newly synthesized compound to a well-characterized building block follows a logical progression. This workflow ensures that foundational data is gathered systematically, enabling informed decisions in subsequent stages of research and development.
Diagram: Standard Characterization Workflow
Strategic Application in Drug Discovery
The physicochemical profile of 4,4-Difluoropiperidin-2-one directly informs its potential utility.
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Metabolic Stability: The CF₂ group is chemically robust and resistant to enzymatic oxidation (e.g., by Cytochrome P450 enzymes). Placing it at the 4-position can protect the ring from metabolism, potentially increasing the half-life and bioavailability of drug candidates derived from it.[1]
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Lipophilicity and Solubility: The predicted low LogP suggests that the core scaffold is relatively hydrophilic. This can be advantageous for achieving aqueous solubility but may require the addition of more lipophilic groups to ensure adequate membrane permeability, depending on the therapeutic target. A LogP value around 2 is often considered optimal for CNS-targeting drugs, while values between 1 and 3 are frequently sought for general oral absorption.[2]
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Scaffold Rigidity and Vectorial Display: The rigid lactam ring limits the number of accessible conformations. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The defined geometry allows for the precise projection of substituents from the nitrogen or carbon atoms into the binding pocket of a target protein.
By experimentally determining these core properties, researchers can make data-driven decisions, selecting this scaffold for projects where its inherent characteristics—metabolic stability and controlled hydrophilicity—are most likely to lead to a successful clinical candidate.
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